![molecular formula C21H18ClN5O3S B5090684 2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B5090684.png)
2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide
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Description
Synthesis Analysis
The synthesis of complex molecules like 2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide involves multiple steps, starting from simpler precursors. These processes often require specific conditions, such as controlled temperatures and the presence of catalysts, to facilitate the desired chemical reactions. For instance, the synthesis of related xanthine derivatives involves the acetylation and subsequent reactions with specific amine groups to form the target compounds (Tabrizi et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups, including amides, thioethers, and purine bases, contributing to its complex architecture. Advanced techniques such as X-ray crystallography, NMR, and IR spectroscopy are pivotal in elucidating these structures, providing insights into the spatial arrangement of atoms and the electronic environment within the molecule (Arjunan et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-26-18-17(19(29)25-20(26)30)27(11-13-6-5-7-14(22)10-13)21(24-18)31-12-16(28)23-15-8-3-2-4-9-15/h2-10H,11-12H2,1H3,(H,23,28)(H,25,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYKPJPMTMBGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide |
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